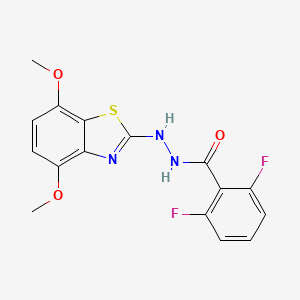

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS: 851988-02-8) is a benzothiazole-derived hydrazide compound with the molecular formula C₂₂H₂₆N₄O₆S₂ and a molecular weight of 506.595 g/mol . Its structure features a 4,7-dimethoxy-substituted benzothiazole core linked to a 2,6-difluorobenzohydrazide moiety.

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)19-16(25-14)21-20-15(22)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRVFVBCCJOQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2,6-difluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Benzothiazole-Hydrazide Class

(a) N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1)

- Structural Differences : Replaces the 4,7-dimethoxy group on the benzothiazole with 4,6-difluoro substituents and substitutes the 2,6-difluorobenzohydrazide with a 2,3-dihydrobenzo-1,4-dioxine carbohydrazide moiety.

(b) N′-(2-Fluorobenzoyl)benzohydrazide (C₁₄H₁₁N₂O₂F)

- Structural Differences : Simpler backbone lacking the benzothiazole core; features a single fluorobenzoyl group.

- Key Similarities : Both compounds contain a hydrazide linker and fluorinated aromatic rings.

- Crystallographic Data: The dihedral angle between the benzene rings and the CONHNHCO group in this analogue is 34.5°, indicating non-planarity that may influence stacking interactions in biological systems .

(c) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

Functional Group Analysis

Table 1: Key Functional Groups and Spectral Signatures

Physicochemical and Pharmacological Implications

- Methoxy vs. Sulfonyl Groups : The 4,7-dimethoxy groups on the benzothiazole may confer better solubility than sulfonyl-containing triazoles, which are more polar but prone to metabolic sulfation .

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-tubercular properties and other relevant pharmacological effects.

- Molecular Formula : C14H14F2N4O2S

- Molecular Weight : 342.35 g/mol

- CAS Number : 1105188-35-9

- Structure : The compound features a benzothiazole moiety, which is known for its biological significance in various therapeutic areas.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives, including this compound. The structure–activity relationship (SAR) analysis indicates that modifications on the benzothiazole scaffold can enhance biological activity against Mycobacterium tuberculosis.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with an MIC value indicating effective inhibition of M. tuberculosis growth.

- In vitro Studies : Laboratory tests demonstrated that the compound exhibits potent anti-tubercular effects comparable to established drugs like Isoniazid (INH).

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 99 |

| Isoniazid (INH) | 0.2 | - |

The above table summarizes the inhibitory effects of this compound compared to Isoniazid.

The precise mechanism by which this compound exerts its anti-tubercular activity involves:

- Inhibition of DprE1 : Molecular docking studies suggest that the compound binds effectively to the DprE1 enzyme, crucial for mycobacterial cell wall synthesis.

- Bioavailability : Pharmacokinetics studies indicate good oral bioavailability (>52%), enhancing its potential as a therapeutic agent.

Other Biological Activities

Beyond its anti-tubercular effects, benzothiazole derivatives have been investigated for various other biological activities:

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Broad-spectrum antimicrobial properties have been reported against various bacterial strains.

Case Studies and Research Findings

- Study on Anti-Tubercular Activity :

- Pharmacokinetics Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.